三苯基膦硫

概述

描述

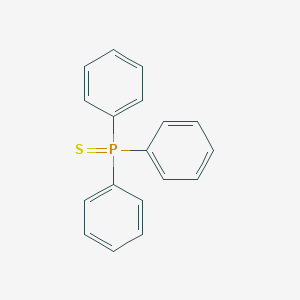

. It is a colorless solid that is soluble in various organic solvents. Structurally, it resembles its oxide counterpart, triphenylphosphine oxide, and exhibits idealized C3 point group symmetry . This compound is weakly nucleophilic at the sulfur atom and is used in various chemical applications .

科学研究应用

Triphenylphosphine sulfide has a wide range of applications in scientific research:

Chemistry: It is used in organic synthesis for the conversion of epoxides to episulfides and ketenes to thioketenes.

Analytical Chemistry: It is employed in the analysis of sulfur compounds, such as elemental sulfur and labile organosulfur compounds, through gas chromatography.

Biology and Medicine: While its direct applications in biology and medicine are limited, it serves as a precursor for various biologically active compounds.

Industry: It is used in the production of polymers and as a ligand in catalysis.

作用机制

Target of Action

Triphenylphosphine sulfide (TPPS) is an organophosphorus compound that primarily targets sulfur compounds . It is weakly nucleophilic at the sulfur atom . In analytical chemistry, TPPS is used for the analysis of certain kinds of sulfur compounds .

Mode of Action

TPPS interacts with its targets through chemical reactions. For instance, it reacts with epoxides to convert them into the corresponding episulfides . It also reacts with ketenes to form thioketenes . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.

Biochemical Pathways

The primary biochemical pathway affected by TPPS involves the conversion of epoxides to episulfides and the formation of thioketenes from ketenes . These reactions can have downstream effects on various biochemical processes, particularly those involving sulfur compounds.

Pharmacokinetics

It is known that tpps is a colorless solid that is soluble in a variety of organic solvents , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of TPPS’s action are primarily seen in its ability to convert epoxides to episulfides and form thioketenes from ketenes . These reactions can lead to the production of sulfur-containing compounds, which have a wide range of applications in everyday life, such as agrochemicals, pharmaceuticals, and organic materials .

Action Environment

The action of TPPS can be influenced by environmental factors. For instance, the reaction of elemental sulfur (S8) with a stoichiometric amount of triphenylphosphine was found to occur very rapidly (<1 min) at room temperature in a sufficient amount of solvent . This suggests that factors such as temperature and solvent can influence the action, efficacy, and stability of TPPS.

生化分析

Biochemical Properties

Triphenylphosphine sulfide is weakly nucleophilic at the sulfur atom . It is useful for the conversion of epoxides to the corresponding episulfides . It also reacts with ketenes to form thioketenes

Molecular Mechanism

Triphenylphosphine sulfide is known to react with epoxides to form episulfides and with ketenes to form thioketenes

Temporal Effects in Laboratory Settings

Elemental sulfur (S8) was found to react very rapidly (<1 min) with a stoichiometric amount of triphenylphosphine at room temperature in sufficient amount of solvent (0.2–0.5 mL of solvent/1 mmol of PPh3) . The solid Triphenylphosphine sulfide product was precipitated out after 40 s of shaking as a white crystalline powder . The reaction mixture cooled down to room temperature was filtered, washed with .

准备方法

Triphenylphosphine sulfide can be synthesized through several methods:

化学反应分析

Triphenylphosphine sulfide undergoes various chemical reactions:

Oxidation: It can be oxidized to form triphenylphosphine oxide.

Substitution: It reacts with epoxides to form episulfides (thiiranes) and with ketenes to form thioketenes.

Common Reagents and Conditions: Typical reagents include elemental sulfur and various organic solvents.

Major Products: The major products formed include episulfides, thioketenes, and triphenylphosphine oxide.

相似化合物的比较

Triphenylphosphine sulfide is often compared with its oxide counterpart, triphenylphosphine oxide. Both compounds share similar structural features but differ in their reactivity and applications:

Triphenylphosphine Oxide: This compound is more commonly used as a byproduct in various reactions and has different reactivity compared to triphenylphosphine sulfide.

Similar Compounds: Other similar compounds include triphenylphosphine selenide and triphenylphosphine telluride, which also exhibit unique reactivity due to the presence of different chalcogen atoms.

生物活性

Triphenylphosphine sulfide (TPPS) is a compound with significant biological activity, primarily due to its role in redox chemistry and its interactions with various biological molecules. This article reviews the synthesis, biological properties, and potential applications of TPPS, supported by relevant research findings and case studies.

Triphenylphosphine sulfide is synthesized by the reaction of triphenylphosphine (PPh₃) with elemental sulfur (S₈). This reaction is characterized by its rapid kinetics and high yield under mild conditions, making TPPS a valuable compound in organic and medicinal chemistry . The biological relevance of TPPS arises from its ability to act as a sulfur donor and its interactions with thiols and other nucleophiles.

2. Synthesis of Triphenylphosphine Sulfide

The synthesis of TPPS can be achieved efficiently through the following reaction:

This reaction typically occurs in a suitable solvent such as dichloromethane or toluene at room temperature, yielding TPPS in high purity within minutes . The process is notable for its simplicity and effectiveness, which allows for easy scalability.

TPPS exhibits various biological activities, primarily attributed to its redox properties. It can participate in the reduction of persulfides to thiols, thus influencing cellular redox states. The compound has been shown to generate hydrogen sulfide (H₂S) upon reaction with certain substrates, which is known for its signaling roles in biological systems .

3.2 Antioxidant Properties

TPPS demonstrates antioxidant activity, which may be linked to its ability to stabilize reactive sulfur species. Research indicates that TPPS can protect cells from oxidative stress by scavenging free radicals and modulating redox-sensitive signaling pathways .

3.3 Case Studies and Applications

- Inhibition of Cancer Cell Proliferation : A study explored the effects of TPPS on cancer cell lines, revealing that it could inhibit cell growth through induction of apoptosis. The mechanism was associated with increased levels of reactive oxygen species (ROS) within the cells .

- Neuroprotective Effects : Another investigation into the neuroprotective properties of TPPS showed that it could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

4.1 Spectroscopic Characterization

The structural characterization of TPPS has been conducted using various spectroscopic techniques, including NMR and IR spectroscopy. These studies confirm the presence of the characteristic P=S bond and provide insights into the electronic environment surrounding the phosphorus atom.

| Spectroscopic Data | Value |

|---|---|

| Chemical Shift ( NMR) | 43.3 ppm |

| (IR) | 2500 cm |

4.2 Reactivity with Biological Molecules

TPPS has been shown to react with thiols, leading to the formation of mixed disulfides and other sulfur-containing products. This reactivity is crucial for understanding its role in biological systems where thiol modifications are prevalent.

5. Conclusion

Triphenylphosphine sulfide is a compound of considerable interest due to its diverse biological activities, particularly as a redox-active species capable of influencing cellular processes through sulfur donation and antioxidant mechanisms. Ongoing research continues to uncover its potential therapeutic applications in areas such as cancer treatment and neuroprotection.

属性

IUPAC Name |

triphenyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNGFCUGSYEOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192046 | |

| Record name | Phosphine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Triphenylphosphine sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3878-45-3 | |

| Record name | Triphenylphosphine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylphosphine sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylphosphine sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68E5JRQ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triphenylphosphine sulfide?

A1: Triphenylphosphine sulfide has the molecular formula C18H15PS and a molecular weight of 294.38 g/mol.

Q2: What spectroscopic data are available for characterizing triphenylphosphine sulfide?

A2: Triphenylphosphine sulfide can be characterized using techniques like 31P NMR [, , ], FT-Raman, and FT-IR spectroscopy [, , ]. X-ray diffraction studies provide detailed information about its crystal structure [, , , , , ].

Q3: How stable is triphenylphosphine sulfide under ambient conditions?

A3: Triphenylphosphine sulfide exhibits good stability in the solid state under normal conditions.

Q4: Are there any specific solvents in which triphenylphosphine sulfide shows limited solubility?

A4: While soluble in solvents like toluene [] and dichloromethane [], its solubility can be limited in more polar solvents.

Q5: Has the use of triphenylphosphine sulfide as a coke inhibitor been explored?

A5: Yes, research has shown that adding triphenylphosphine sulfide to naphtha pyrolysis significantly reduces coke formation rates. This is attributed to the reduction of metals like iron, nickel, and chromium, incorporated in the coke, possibly due to the formation of a passivating metal-phosphorus complex [].

Q6: Does triphenylphosphine sulfide exhibit catalytic activity in any reactions?

A6: While not a catalyst itself, triphenylphosphine sulfide is often a byproduct in reactions involving triphenylphosphine, which is a widely used catalyst, particularly in organic synthesis. For example, it's formed during the desulfurization of diphenyl disulfide with triphenylphosphine [].

Q7: Can you elaborate on the role of triphenylphosphine sulfide in palladium-catalyzed reactions?

A7: Triphenylphosphine sulfide plays a crucial role in the synthesis of air-stable, recyclable palladium(0) catalysts. These catalysts demonstrate excellent activity in C-C coupling reactions like the Suzuki-Miyaura coupling []. Notably, these phosphine sulfide Pd(0) complexes remain stable after the reaction, unlike traditional phosphine Pd(0) complexes which decompose into inactive Pd(0) black [].

Q8: Have computational methods been used to study triphenylphosphine sulfide?

A8: Yes, computational studies have been used to estimate the P=S bond strength in triphenylphosphine sulfide []. Density functional theory (DFT) calculations were used to investigate the electronic properties of β-indium sulfide, which was synthesized using triphenylphosphine sulfide as a precursor [].

Q9: Are there any QSAR models available for triphenylphosphine sulfide derivatives?

A9: QSAR models specifically for triphenylphosphine sulfide derivatives are not widely reported in the provided research.

Q10: How do structural modifications to triphenylphosphine sulfide affect its reactivity?

A10: While specific SAR studies aren't detailed in the provided research, it's known that replacing the sulfur in triphenylphosphine sulfide with oxygen (triphenylphosphine oxide) or selenium (triphenylphosphine selenide) can significantly impact its coordination chemistry and reactivity with metal centers [, , ].

Q11: Are there specific formulation strategies to enhance the stability or solubility of triphenylphosphine sulfide?

A11: The provided literature doesn't delve into specific formulation strategies for triphenylphosphine sulfide.

Q12: What are the SHE implications of working with triphenylphosphine sulfide?

A12: While specific SHE regulations are not discussed, standard laboratory safety procedures for handling chemicals should be followed when working with triphenylphosphine sulfide.

Q13: How is triphenylphosphine sulfide used in analytical chemistry?

A13: Triphenylphosphine sulfide is employed as a derivatizing agent for quantifying elemental sulfur in various matrices, including crude oil [, ]. The reaction between triphenylphosphine and elemental sulfur yields triphenylphosphine sulfide, which can be easily detected and quantified using techniques like GC/MS [, ] or UHPSFC-MS [].

Q14: Does the nature of the chalcogen atom in triphenylphosphine chalcogenides influence the formation of halogen-bonded complexes?

A17: Yes, studies have shown that the strength of the interaction between triphenylphosphine chalcogenides (Ph3PE, where E = O, S, Se) and diiodine increases with the increasing electronegativity of the chalcogen atom, following the order: Se > S > O [].

Q15: What is the significance of halogen bonding in triphenylphosphine sulfide complexes?

A18: The formation of halogen bonds with triphenylphosphine sulfide highlights its ability to act as a sulfur donor in supramolecular assemblies []. This has implications for crystal engineering and the design of functional materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。